N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine
Overview
Description
“N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine” is a chemical compound . It is part of the N-Trifluoromethyl Amines and Azoles, which are underexplored functional groups in medicinal chemistry . Introducing trifluoromethyl groups is a common strategy to improve the properties of biologically active compounds .
Physical And Chemical Properties Analysis
“N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine” is a white solid . It is soluble in most organic solvents . Compared to their N-methyl analogues, N-Trifluoromethyl Azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .Scientific Research Applications
- Oxetane derivatives have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
- The synthesis of new oxetane derivatives has been a focus of numerous studies. These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
- Examples of the use of oxetanes in medicinal chemistry are reported, including a collation of oxetane derivatives appearing in recent patents for medicinal chemistry applications .
- A simple and efficient synthetic route for the preparation of new heterocyclic amino acid derivatives containing azetidine and oxetane rings was described .
- The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
- Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner, which was further treated with various (N-Boc-cycloaminyl)amines to yield the target 3-substituted 3-(acetoxymethyl)oxetane compounds .
Medicinal Chemistry
Synthesis of New Heterocyclic Amino Acid Derivatives
- A newly developed method based on CF3SO2Na has been used for the trifluoromethylation of secondary amines .
- This method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na, complementing the established synthesis strategy of trifluoromethyl amines .
- Advantages of the method include good functional group tolerance, mild conditions, and inexpensive or easy-to-handle materials .
Synthesis of Trifluoromethyl Amines
Synthesis of Benzamide Derivatives
- Oxetanes have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
- Examples of oxetane derivatives in ring-opening and ring-expansion reactions are described . These methods are clustered by strategies for preparation of the ring and further derivatization of preformed oxetane-containing building blocks .
Ring-Opening and Ring-Expansion Reactions of Oxetanes
Synthesis of Unprecedented N-((Trifluoromethyl)thio), N-(Trifluoromethyl) Amines
Future Directions
properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]oxetan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)5-15-10-6-16-7-10/h1-4,10,15H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSUWOOUOPYKGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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